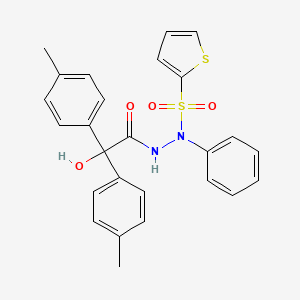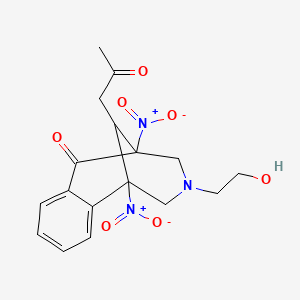
2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-(thiophen-2-ylsulfonyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including hydroxyl, phenyl, and thienylsulfonyl groups. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine to form the hydrazide intermediate.
Introduction of the thienylsulfonyl group: Using a sulfonyl chloride derivative to introduce the thienylsulfonyl group.
Final coupling reaction: Combining the intermediate with 2,2-bis(4-methylphenyl)acetohydrazide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials or as a component in specialized coatings or polymers.
Wirkmechanismus
The mechanism of action of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a catalyst or reactant in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETOHYDRAZIDE: Lacks the thienylsulfonyl group.
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYLACETOHYDRAZIDE: Lacks the thienylsulfonyl group but includes the phenyl group.
Uniqueness
The presence of the thienylsulfonyl group in 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE provides unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets.
Eigenschaften
Molekularformel |
C26H24N2O4S2 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-thiophen-2-ylsulfonylacetohydrazide |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-10-14-21(15-11-19)26(30,22-16-12-20(2)13-17-22)25(29)27-28(23-7-4-3-5-8-23)34(31,32)24-9-6-18-33-24/h3-18,30H,1-2H3,(H,27,29) |
InChI-Schlüssel |
QWBGDAZQXDEDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)

![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
